molecular formula C21H21N3O2 B4110932 1,3-diphenyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-4-carboxamide

1,3-diphenyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-4-carboxamide

Cat. No. B4110932
M. Wt: 347.4 g/mol
InChI Key: JDJRPOMCNVXQDG-UHFFFAOYSA-N
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Description

The investigation into pyrazole derivatives, including 1,3-diphenyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-4-carboxamide, is driven by their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. These compounds are recognized for their potential in drug design due to their versatile pharmacophore.

Synthesis Analysis

Synthesis of pyrazole derivatives often involves the reaction of appropriate precursors under conditions that facilitate the formation of the pyrazole ring. For instance, the reaction of silylated 4-(3,3-dimethyl-1-triazeno)imidazole-5-carboxamide and 3-(3,3-dimethyl-1-triazeno)pyrazole-4-carboxamide with 2-chlorotetrahydrofuran yields tetrahydrofuran-2-yl derivatives (Earl & Townsend, 1979).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be analyzed through spectroscopic methods and X-ray crystallography. For example, the molecular structure, including the dihedral angles and hydrogen bond interactions of similar pyrazole derivatives, has been elucidated through X-ray diffraction studies, confirming their three-dimensional conformation (Kumara et al., 2018).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions that modify their structure and enhance their biological activity. For example, the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with hydroxylamines and carbazates yields N-substituted-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamides, demonstrating the chemical versatility of the pyrazole core (Korkusuz & Yıldırım, 2010).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. While specific data for 1,3-diphenyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-4-carboxamide is not available, similar compounds have been shown to possess high thermal stability and specific melting points, indicating their robustness and suitability for further applications (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including reactivity, potential interactions, and binding affinities, are influenced by their molecular structure. For example, the presence of functional groups such as carboxamide can significantly impact their chemical behavior, leading to interactions that are central to their biological activity (Korkusuz & Yıldırım, 2010).

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-1,3-diphenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-21(22-14-18-12-7-13-26-18)19-15-24(17-10-5-2-6-11-17)23-20(19)16-8-3-1-4-9-16/h1-6,8-11,15,18H,7,12-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJRPOMCNVXQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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